1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4,6-Dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This compound is characterized by its molecular structure, which includes a benzimidazole core with methyl groups at the 4 and 6 positions and an amine group attached to the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Methylation: The benzimidazole core is then methylated at the 4 and 6 positions using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The resulting compound is further reacted with an amine source to introduce the amine group at the desired position.
Formation of Dihydrochloride Salt: Finally, the amine group is protonated to form the dihydrochloride salt, which improves the compound's solubility and stability.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Depending on the specific oxidation reaction, products may include alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction reactions typically yield amines, alcohols, or other reduced forms of the compound.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzimidazole: A core structure similar to 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride but without the methyl groups.
Telmisartan: A pharmaceutical compound with a similar benzimidazole structure used as an antihypertensive agent.
Imidazole: A five-membered heterocyclic compound with similar properties but a different ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the amine group, which can impart different chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
2680528-38-3 |
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Molecular Formula |
C10H15Cl2N3 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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